molecular formula C6H7BrN4O3 B395616 2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide

2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide

Cat. No.: B395616
M. Wt: 263.05g/mol
InChI Key: JZPXRGIQGMLJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide is a chemical compound that belongs to the pyrazole family It is characterized by the presence of a bromo, methyl, and nitro group attached to a pyrazole ring, with an acetamide group linked to the nitrogen atom of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate precursors under controlled conditions.

    Introduction of Substituents: The bromo, methyl, and nitro groups are introduced to the pyrazole ring through various substitution reactions.

    Acetamide Group Addition: The final step involves the addition of the acetamide group to the nitrogen atom of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromo and methyl groups can influence the compound’s binding affinity to target proteins. The acetamide group can enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-methyl-3-nitro-pyrazole
  • 4-Bromo-5-methyl-3-nitro-pyrazol-1-yl)-acetic acid
  • 4-Bromo-5-methyl-3-nitro-pyrazol-1-yl)-acetic acid ethyl ester

Uniqueness

2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide is unique due to the presence of the acetamide group, which can enhance its solubility and stability compared to other similar compounds

Properties

Molecular Formula

C6H7BrN4O3

Molecular Weight

263.05g/mol

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C6H7BrN4O3/c1-3-5(7)6(11(13)14)9-10(3)2-4(8)12/h2H2,1H3,(H2,8,12)

InChI Key

JZPXRGIQGMLJEM-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)N)[N+](=O)[O-])Br

Canonical SMILES

CC1=C(C(=NN1CC(=O)N)[N+](=O)[O-])Br

Origin of Product

United States

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